3-methylcyclobutane-1,1-dicarboxylic Acid
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Overview
Description
3-methylcyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H10O4 It is a derivative of cyclobutane, where two carboxylic acid groups are attached to the same carbon atom, and a methyl group is attached to the third carbon atom in the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methylcyclobutane-1,1-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,4-dihalobutanes using reducing metals. Another method includes the hydrogenation of cyclobutene in the presence of a nickel catalyst . Additionally, the compound can be prepared by the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methylcyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-methylcyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylcyclobutane-1,1-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
1,1-Cyclobutanedicarboxylic acid: This compound is similar in structure but lacks the methyl group attached to the cyclobutane ring
2-methylcyclobutane-1,1-dicarboxylic acid: This compound has a similar structure but with the methyl group attached to a different carbon atom in the cyclobutane ring
Uniqueness
3-methylcyclobutane-1,1-dicarboxylic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties
Properties
IUPAC Name |
3-methylcyclobutane-1,1-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-4-2-7(3-4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKVZPOHYYBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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